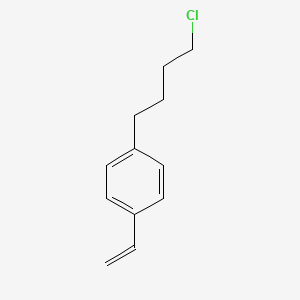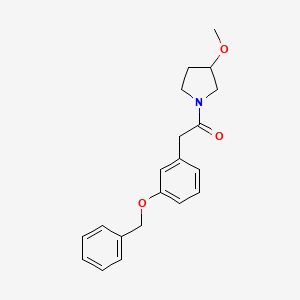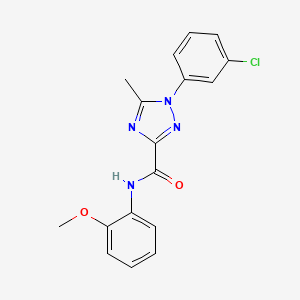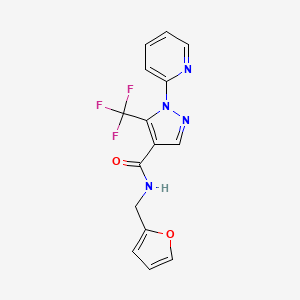![molecular formula C20H31N3O5 B13359907 2-hydroxy-5-(morpholin-4-ylmethyl)-3-{[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13359907.png)
2-hydroxy-5-(morpholin-4-ylmethyl)-3-{[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]methyl}-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-(4-morpholinylmethyl)-3-[(4-tetrahydro-2H-pyran-4-yl-1-piperazinyl)methyl]-4H-pyran-4-one is a complex organic compound with a unique structure that includes morpholine, piperazine, and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(4-morpholinylmethyl)-3-[(4-tetrahydro-2H-pyran-4-yl-1-piperazinyl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. The starting materials often include morpholine, piperazine, and pyran derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-(4-morpholinylmethyl)-3-[(4-tetrahydro-2H-pyran-4-yl-1-piperazinyl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-hydroxy-5-(4-morpholinylmethyl)-3-[(4-tetrahydro-2H-pyran-4-yl-1-piperazinyl)methyl]-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(4-morpholinylmethyl)-3-[(4-tetrahydro-2H-pyran-4-yl-1-piperazinyl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives, morpholine derivatives, and piperazine derivatives. Examples include:
- 4-morpholinylmethyl-pyran-4-one
- Tetrahydro-2H-pyran-4-yl-piperazine
- 2-hydroxy-3-morpholinylmethyl-pyran-4-one
Uniqueness
What sets 2-hydroxy-5-(4-morpholinylmethyl)-3-[(4-tetrahydro-2H-pyran-4-yl-1-piperazinyl)methyl]-4H-pyran-4-one apart is its unique combination of functional groups and ring structures. This combination provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H31N3O5 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-hydroxy-5-(morpholin-4-ylmethyl)-3-[[4-(oxan-4-yl)piperazin-1-yl]methyl]pyran-2-one |
InChI |
InChI=1S/C20H31N3O5/c24-19-16(13-22-7-11-27-12-8-22)15-28-20(25)18(19)14-21-3-5-23(6-4-21)17-1-9-26-10-2-17/h15,17,24H,1-14H2 |
InChI Key |
KCWLLWSUKSVRQY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2CCN(CC2)CC3=C(C(=COC3=O)CN4CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13359824.png)
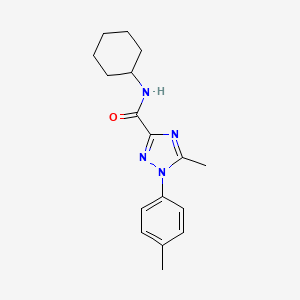
![4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13359834.png)

![2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13359861.png)
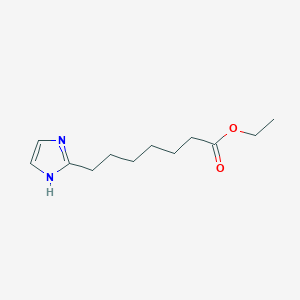
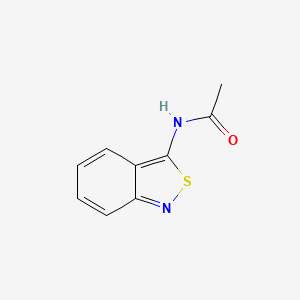
![6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359891.png)
